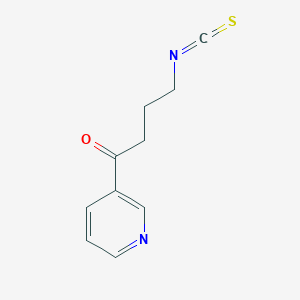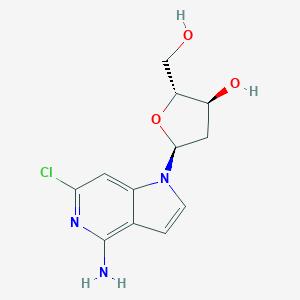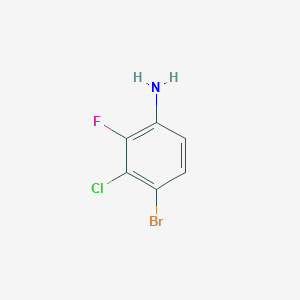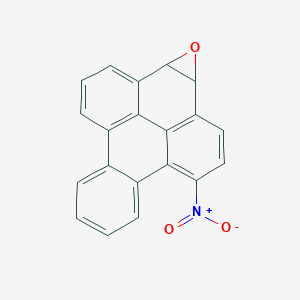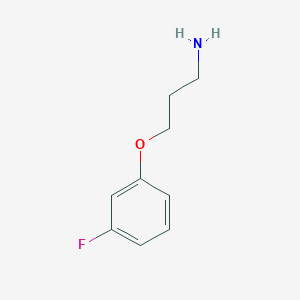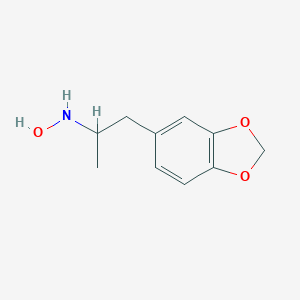
N-Hydroxy-3,4-methylenedioxyamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-3,4-methylenedioxyamphetamine (HMA) is a synthetic compound that is structurally similar to amphetamines. HMA was first synthesized in 1977 by researchers at the University of California, San Francisco. Since then, HMA has been studied for its potential applications in research and medicine.
科学研究应用
Synthesis and Structural Analysis
N-Hydroxy-3,4-methylenedioxyamphetamine and its derivatives, including MBDB, are a part of a class of substances known for their psychoactive properties. Research has focused on synthesizing these compounds and differentiating them through mass spectral analysis, a key step in identifying substances in forensic science. This differentiation is crucial due to the structural variety and similarity of these compounds, making identification challenging. Methods have been developed for synthesizing and differentiating regioisomeric 1-(methylenedioxyphenyl)-2-propanamines and 1-(methylenedioxyphenyl)-2-butanamines using mass spectrometry (MS-MS) techniques (Borth, Hänsel, Rösner, & Junge, 2000).
Bioactive Metabolites and Toxicity Mechanisms
MDA and its analogs have been studied for their neurotoxic effects. These compounds are known for their serotonergic neurotoxicant properties. The mechanism of this neurotoxicity involves reactive oxygen species, but the source and pathways are not fully understood. Research indicates that this toxicity may be mediated through the formation of bioactive metabolites which can lead to the depletion of serotonin, elevation in GFAP expression, and activation of microglial cells. The study of thioether metabolites of α-MeDA and N-methyl-α-MeDA is significant in understanding the neurotoxicity of MDA and MDMA (Monks, Jones, Bai, & Lau, 2004).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of these substances is crucial for both therapeutic and forensic applications. Research has been conducted to understand how these substances and their metabolites behave in the body, how they are metabolized, and their excretion profiles. For example, studies have focused on the pharmacokinetics of methylone (a β-keto analog of MDMA) and its metabolites in rats, offering insights into the metabolism of these compounds and their central activity. The significance of understanding these pharmacokinetic profiles lies in their potential to interpret drug effects, potential toxicities, and their implications in clinical and forensic toxicology (Elmore et al., 2017).
Analytical Methods for Detection and Quantification
Developing analytical methods for detecting and quantifying N-Hydroxy-3,4-methylenedioxyamphetamine and its metabolites in biological samples is critical for both therapeutic monitoring and forensic analysis. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been used to determine these substances in plasma, urine, and hair samples, providing a precise analysis and aiding in understanding the pharmacological and toxicological properties of these compounds (Kikura-Hanajiri, Kawamura, Miyajima, Sunouchi, & Goda, 2010).
属性
CAS 编号 |
114562-59-3 |
|---|---|
产品名称 |
N-Hydroxy-3,4-methylenedioxyamphetamine |
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3 |
InChI 键 |
FNDCTJYFKOQGTL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NO |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NO |
Pictograms |
Irritant |
同义词 |
N-hydroxy MDA N-hydroxy methylenedioxyamphetamine N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane hydrochloride N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane, (+-)-isomer N-hydroxy-3,4-methylenedioxyamphetamine N-OH-MDA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



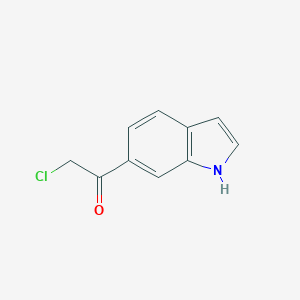
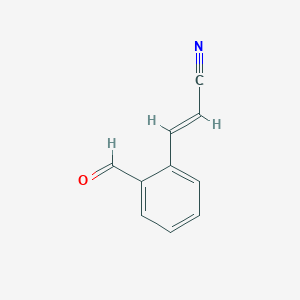
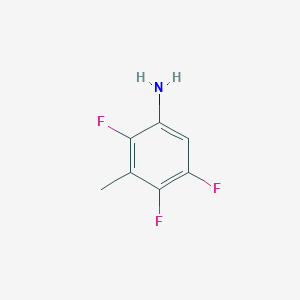
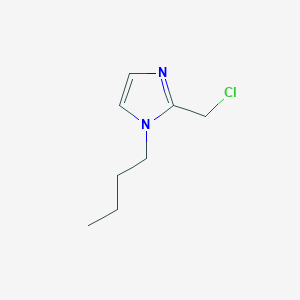

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
